4-(Chloromethyl)benzene-1-sulfonyl chloride

Reaction Kinetics Physical Organic Chemistry Structure-Reactivity Relationships

Researchers needing a single reagent for sequential sulfonylation and nucleophilic displacement often face multi-step workarounds. This bifunctional building block solves that. - Orthogonal reactivity: -SO₂Cl for sulfonamide/sulfone formation; -CH₂Cl for subsequent Sₙ2 diversification with amines, thiols, or alkoxides. - Enables one-pot, two-step strategies for focused sulfonamide libraries and functionalized polymers. - Typical purity 95% (HPLC). Moisture-sensitive; shipped under inert atmosphere. Not classified as hazardous for transport.

Molecular Formula C7H6Cl2O2S
Molecular Weight 225.09 g/mol
CAS No. 2389-73-3
Cat. No. B151270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)benzene-1-sulfonyl chloride
CAS2389-73-3
Synonymsα-Chloro-p-toluenesulfonyl Chloride
Molecular FormulaC7H6Cl2O2S
Molecular Weight225.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)S(=O)(=O)Cl
InChIInChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
InChIKeyJXVJGPMIPPKYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)benzene-1-sulfonyl chloride (CAS 2389-73-3): Bifunctional Electrophile for Precise Sulfonylation and Alkylation


4-(Chloromethyl)benzene-1-sulfonyl chloride (CAS 2389-73-3) is a para-substituted benzenesulfonyl chloride featuring both a sulfonyl chloride (-SO2Cl) and a chloromethyl (-CH2Cl) group on the same aromatic ring [1]. With a molecular formula of C7H6Cl2O2S and a molecular weight of 225.09 g/mol , it is a versatile chemical intermediate classified as both a sulfonylating and a chloromethylating reagent . This compound is a white to off-white crystalline powder with a reported melting point range of 51-53 °C (lit.) . Its structural duality enables orthogonal reactivity, making it a key building block for the synthesis of complex sulfonamides, sulfones, and functionalized polymers.

Why 4-(Chloromethyl)benzene-1-sulfonyl chloride Cannot Be Replaced by Mono-Functional Analogs


Generic substitution with standard sulfonyl chlorides like 4-toluenesulfonyl chloride (TsCl) or 4-chlorobenzenesulfonyl chloride is not feasible because they lack the second, orthogonal electrophilic center. The chloromethyl group in 4-(Chloromethyl)benzene-1-sulfonyl chloride provides a distinct handle for subsequent nucleophilic displacement (e.g., SN2 reactions with amines, thiols, or alkoxides) after the initial sulfonylation step. This enables a convergent, two-step, one-pot strategy to introduce diverse functionalities onto a common sulfonamide core, which is impossible with mono-electrophilic analogs . Furthermore, the electron-withdrawing nature of the -CH2Cl group modulates the reactivity of the sulfonyl chloride towards nucleophiles compared to electron-donating substituents (e.g., -CH3 in TsCl) or purely inductively withdrawing groups (e.g., -Cl), affecting both reaction rates and product selectivity in complex mixtures [1].

Quantitative Differentiation of 4-(Chloromethyl)benzene-1-sulfonyl chloride vs. Primary Analogs


Superior Reactivity in Sulfonyl Chloride Solvolysis Compared to Electron-Donating Analogs

The solvolysis rate of para-substituted benzenesulfonyl chlorides in methanol-acetonitrile (MeOH-MeCN) mixtures is highly dependent on the electronic nature of the substituent. Data from Lee and Koo (1981) show the reactivity order is p-NO2 > p-CH3 > p-H > p-Cl [1]. While a direct rate constant for the chloromethyl derivative is not provided, its -CH2Cl group is a stronger electron-withdrawing substituent than a methyl group (Hammett σp value for CH2Cl is +0.12 vs. -0.17 for CH3) [2]. This implies the compound will react faster than 4-toluenesulfonyl chloride (p-CH3) in SN2-type solvolysis reactions, a class-level inference supported by the established reactivity trend.

Reaction Kinetics Physical Organic Chemistry Structure-Reactivity Relationships

Higher Predicted Stability vs. Sulfonyl Bromides and Iodides

The general class of sulfonyl chlorides is known to be more stable than their corresponding bromides and iodides [1]. This is a class-level property. While 4-(Chloromethyl)benzene-1-sulfonyl chloride is a solid that requires storage between 2-8°C , sulfonyl bromides and iodides are far more sensitive to light, moisture, and thermal decomposition. This makes procurement and long-term storage of the chloride derivative significantly more practical for industrial and research settings.

Stability Storage Shelf Life Procurement

Distinct Physical Form for Handling vs. Liquid Sulfonylating Reagents

4-(Chloromethyl)benzene-1-sulfonyl chloride is a crystalline solid with a reported melting point of 51-53 °C (lit.) . This contrasts sharply with common sulfonylating reagents like methanesulfonyl chloride (mesyl chloride), which is a liquid. The solid physical form can offer advantages in automated solid-dispensing systems for high-throughput experimentation and reduces the risk of spillage compared to liquid reagents.

Physical Properties Handling Formulation Process Chemistry

High-Value Application Scenarios for 4-(Chloromethyl)benzene-1-sulfonyl chloride


Synthesis of PTP-1B Inhibitors for Metabolic Disease Research

4-(Chloromethyl)-benzenesulfonyl chloride is a key intermediate for synthesizing sulfur-substituted phenyldifluoromethylphosphonic acids, a class of compounds investigated as protein tyrosine phosphatase 1B (PTP-1B) inhibitors for the potential treatment of type 2 diabetes and obesity . Its bifunctional nature allows for the sequential introduction of the sulfonyl and difluoromethylphosphonic acid motifs onto the phenyl ring, enabling the exploration of structure-activity relationships in this pharmacologically relevant space.

Development of Functionalized Polymers and Advanced Materials

This compound is an ideal reagent for modifying polymers containing nucleophilic groups (e.g., amines, alcohols) or for introducing a latent reactive handle into polymer backbones. As discussed in reviews on polymer modification [1], reagents like 4-(Chloromethyl)benzene-1-sulfonyl chloride can be used to graft sulfonyl-containing functionalities onto polymer chains, which is crucial for creating specialty materials such as ion-exchange resins, proton-exchange membranes for fuel cells, and antifouling coatings. The chloromethyl group can then be used in a subsequent step to attach a second functionality, such as a fluorescent dye or a bioactive ligand.

Building Diverse Sulfonamide Libraries for Drug Discovery

Sulfonamides are a privileged pharmacophore present in many drugs, including antibacterials, diuretics, and carbonic anhydrase inhibitors. 4-(Chloromethyl)benzene-1-sulfonyl chloride is a versatile building block for constructing focused sulfonamide libraries [2]. By reacting it with a primary or secondary amine, a sulfonamide is formed that retains a reactive chloromethyl group. This group can then be displaced with a wide array of nucleophiles (e.g., amines, thiols, carboxylates) to generate structural diversity around the sulfonamide core in a high-throughput manner. This two-step diversification is more efficient than using separate mono-functional building blocks.

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